![molecular formula C10H19NO4 B12527297 4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 656814-53-8](/img/structure/B12527297.png)
4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine is a chemical compound with a unique structure that combines a morpholine ring with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with an appropriate dioxolane derivative. One common method is the reaction of morpholine with 2-ethoxy-1,3-dioxolane-4-methanol under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dioxolane moiety may play a role in stabilizing the compound’s interaction with its target, while the morpholine ring can enhance its solubility and bioavailability .
Comparison with Similar Compounds
- 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- 1,3-Dioxolane, 2-ethyl-4-methyl-
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Comparison: 4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine is unique due to the presence of both a morpholine ring and a dioxolane moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it more versatile compared to similar compounds .
Properties
CAS No. |
656814-53-8 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-[(2-ethoxy-1,3-dioxolan-4-yl)methyl]morpholine |
InChI |
InChI=1S/C10H19NO4/c1-2-13-10-14-8-9(15-10)7-11-3-5-12-6-4-11/h9-10H,2-8H2,1H3 |
InChI Key |
OYHUWEYCEANQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


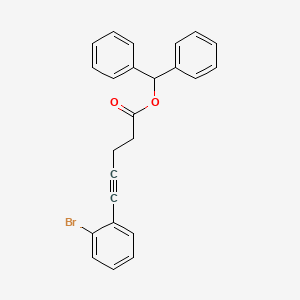
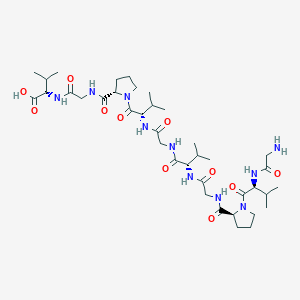

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
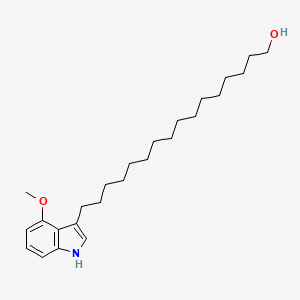
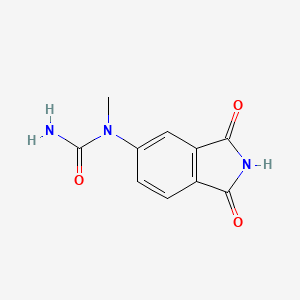
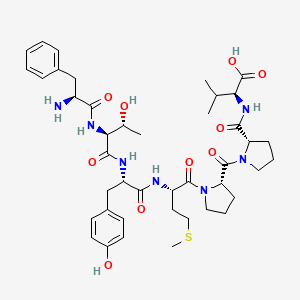
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
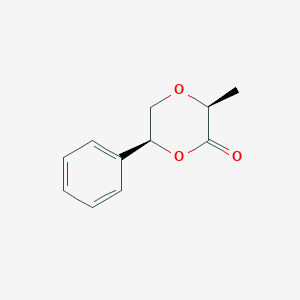
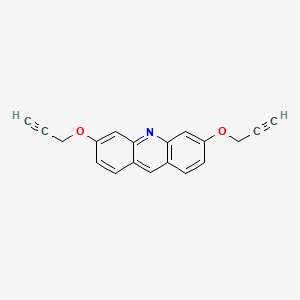
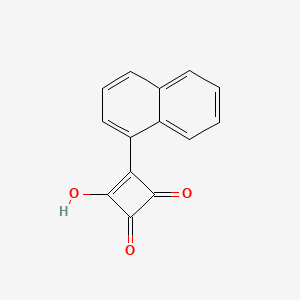
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)

